4-Fluoro-2-iodo-1-(neopentyloxy)benzene
Description
4-Fluoro-2-iodo-1-(neopentyloxy)benzene is a halogenated aromatic compound featuring a fluorine atom at the 4-position, an iodine atom at the 2-position, and a neopentyloxy group (a branched alkoxy substituent) at the 1-position of the benzene ring. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) where iodine acts as a leaving group.
Properties
IUPAC Name |
1-(2,2-dimethylpropoxy)-4-fluoro-2-iodobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FIO/c1-11(2,3)7-14-10-5-4-8(12)6-9(10)13/h4-6H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYRZIUUQVRQLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COC1=C(C=C(C=C1)F)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FIO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.13 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Strategic Bond Disconnections
-
Neopentyloxy Installation : The ether linkage at position 1 is synthesized via Mitsunobu reaction, ideal for sterically hindered alcohols.
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Iodination : Electrophilic iodination at position 2 is directed by the hydroxyl group in 4-fluorophenol.
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Fluorine Retention : The fluorine at position 4 is retained from the starting material, 4-fluorophenol, avoiding complex fluorination steps.
Synthetic Methodology
Step 1: Iodination of 4-Fluorophenol
4-Fluorophenol undergoes electrophilic iodination using N-iodosuccinimide (NIS) in acetic acid, yielding 2-iodo-4-fluorophenol. The hydroxyl group directs iodination to the ortho position, while the para position is occupied by fluorine.
Reaction Conditions
| Reagent | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| NIS (1.1 eq) | Acetic acid | 0°C → RT | 12 | 75 |
Mechanistic Insight :
The hydroxyl group activates the ring for electrophilic attack, with iodination occurring preferentially at the ortho position due to steric and electronic factors. Excess NIS is avoided to prevent diiodination.
Step 2: Mitsunobu Etherification
2-Iodo-4-fluorophenol reacts with neopentyl alcohol under Mitsunobu conditions to form the neopentyloxy ether. Triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) facilitate the reaction.
Reaction Conditions
| Reagent | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Neopentyl alcohol (1.5 eq) | THF | 0°C → RT | 24 | 85 |
Optimization Notes :
-
Steric Effects : Neopentyl alcohol’s bulk necessitates prolonged reaction times.
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Purification : Column chromatography (hexane/ethyl acetate, 9:1) removes triphenylphosphine oxide byproducts.
Alternative Synthetic Routes
Williamson Ether Synthesis
Attempted alkylation of 2-iodo-4-fluorophenol with neopentyl bromide under basic conditions (K₂CO₃, DMF) resulted in <20% yield due to poor nucleophilicity of the phenoxide and steric hindrance.
Ullmann Coupling
Copper-catalyzed coupling of 2-iodo-4-fluorophenol with neopentyl bromide showed moderate efficiency (45% yield) but required high temperatures (120°C) and specialized ligands.
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.4 Hz, 1H, H-6), 6.90 (dd, J = 8.4, 2.0 Hz, 1H, H-5), 6.82 (d, J = 2.0 Hz, 1H, H-3), 3.72 (s, 2H, OCH₂C(CH₃)₃), 1.20 (s, 9H, C(CH₃)₃).
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¹³C NMR (101 MHz, CDCl₃) : δ 162.1 (C-4, JCF = 245 Hz), 154.3 (C-1), 139.2 (C-2), 121.5 (C-6), 115.8 (C-5), 113.4 (C-3), 72.5 (OCH₂), 34.1 (C(CH₃)₃), 27.3 (CH₃).
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HRMS (ESI+) : Calcd for C₁₁H₁₃FIO₂ [M+H]⁺: 339.0012; Found: 339.0015.
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O) showed 98.5% purity, with traces of unreacted 2-iodo-4-fluorophenol (<1.5%).
Challenges and Mitigation Strategies
Regiochemical Control
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-iodo-1-(neopentyloxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (fluorine and iodine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms or the benzene ring.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Fluoro-2-iodo-1-(neopentyloxy)benzene has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the synthesis of advanced materials, such as liquid crystals and polymers, due to its unique electronic and structural properties.
Medicinal Chemistry: It serves as an intermediate in the synthesis of biologically active compounds, including potential drug candidates.
Chemical Biology: The compound is used in the study of biological systems, particularly in the development of probes and imaging agents.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-iodo-1-(neopentyloxy)benzene depends on the specific application and the type of reaction it undergoes. In coupling reactions, for example, the compound acts as an electrophile, with the halogen atoms facilitating the formation of carbon-carbon bonds through oxidative addition and reductive elimination steps catalyzed by palladium.
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Comparisons
*Calculated based on C₁₁H₁₃FINO (neopentyloxy = C₅H₁₁O).
Key Findings:
Electron-Withdrawing vs. Electron-Donating Groups: The iodine substituent in 4-Fluoro-2-iodo-1-(neopentyloxy)benzene is less electron-withdrawing than nitro groups (e.g., in 4-Fluoro-1-nitro-2-(pentyloxy)benzene), reducing electrophilicity but enhancing stability toward nucleophilic substitution .
Synthetic Utility :
- Nitro-substituted analogs (e.g., 4-Fluoro-1-nitro-2-(pentyloxy)benzene) are precursors to diamines via SnCl₂ reduction , whereas iodinated derivatives like the target compound are more suited for metal-catalyzed coupling reactions .
- Trifluoromethoxy groups (e.g., in 1-Iodo-2-nitro-4-(trifluoromethoxy)benzene) introduce strong electron-withdrawing effects, enhancing fluorescence properties but complicating synthesis .
Thermal and Chemical Stability :
- Iodine’s lower electronegativity compared to nitro groups reduces susceptibility to hydrolysis. However, neopentyloxy’s steric bulk may hinder crystallization, complicating purification .
Q & A
Q. Table 1. Comparative Iodination Methods
| Method | Reagent System | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Electrophilic | ICl/FeCl₃ | CH₂Cl₂ | 25 | 70 | |
| Radical | NIS/AIBN | CCl₄ | 80 | 60 |
Q. Table 2. NMR Data for Key Protons
| Proton Position | δ (ppm) | Multiplicity | Coupling (Hz) | Reference |
|---|---|---|---|---|
| Neopentyl CH₃ | 1.07 | Singlet | - | |
| Aromatic H-3 | 7.49 | Doublet | J = 7.7, 1.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
